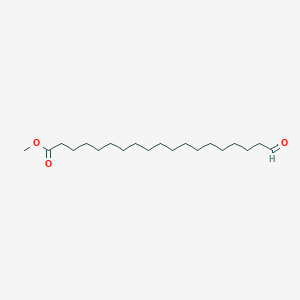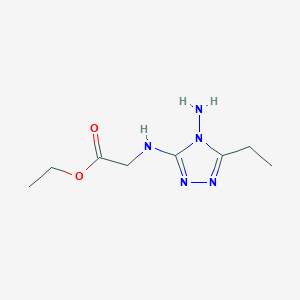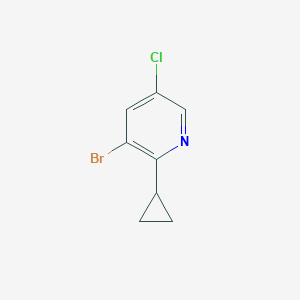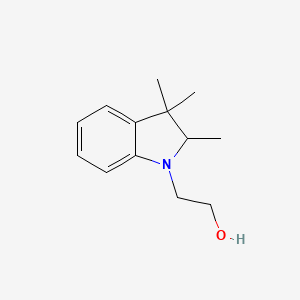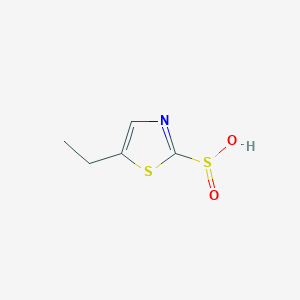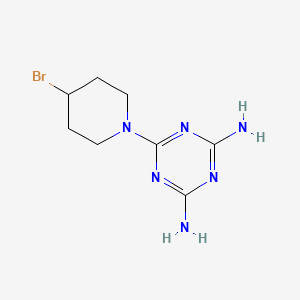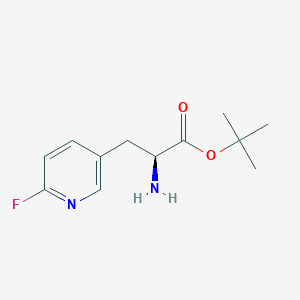
2-(1-Chloroethyl)-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its chloroethyl and dimethyl substituents, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine followed by the introduction of the chloroethyl group. One common method involves the reaction of 3,5-dimethylpyridine with acetaldehyde and hydrochloric acid under controlled conditions to introduce the chloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-3,5-dimethylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be a site for nucleophilic substitution, where nucleophiles replace the chlorine atom.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used. These reactions often require catalysts like iron or aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-Hydroxyethyl)-3,5-dimethylpyridine or 2-(1-Aminoethyl)-3,5-dimethylpyridine.
Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halogenated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
Scientific Research Applications
2-(1-Chloroethyl)-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules or as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-3,5-dimethylpyridine involves its interaction with various molecular targets. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Chloroethyl)pyridine: Lacks the dimethyl groups, which can affect its reactivity and applications.
3,5-Dimethylpyridine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-(1-Bromoethyl)-3,5-dimethylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-(1-Chloroethyl)-3,5-dimethylpyridine is unique due to the presence of both the chloroethyl and dimethyl groups. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable in various applications.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(1-chloroethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-7(2)9(8(3)10)11-5-6/h4-5,8H,1-3H3 |
InChI Key |
RVLGHNWWURUKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

